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Compound of Interest

Compound Name: 3-Oxo ziprasidone

Cat. No.: B569114

Disclaimer: This document aims to provide a comprehensive overview of the available
toxicological information for 3-Oxo-ziprasidone. However, a thorough review of publicly
available scientific literature and regulatory documents reveals a significant lack of specific
toxicological data for this particular metabolite. The majority of the available information
pertains to the parent compound, ziprasidone. Therefore, this guide will first address the data
gap for 3-Oxo-ziprasidone, followed by a detailed summary of the metabolism of ziprasidone
and the established toxicological profile of the parent drug, which may provide context for
potential areas of toxicological concern.

3-Oxo-ziprasidone: A Data Gap in Toxicology

Despite extensive searches of scientific databases and regulatory agency websites, no specific
studies detailing the toxicological profile of 3-Oxo-ziprasidone were identified. This compound
is listed as "Ziprasidone Impurity B" by some chemical suppliers, suggesting it may be a minor
metabolite or a manufacturing impurity.[1] Without dedicated studies, it is not possible to
provide quantitative toxicological data, detailed experimental protocols, or specific signaling
pathways related to the toxicity of 3-Oxo-ziprasidone.

Metabolism of Ziprasidone

To understand the context of 3-Oxo-ziprasidone, it is essential to review the metabolic
pathways of the parent drug, ziprasidone. Ziprasidone is extensively metabolized in the liver,
with less than 5% of the administered dose excreted as the unchanged drug.[2][3] The primary
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metabolic routes are mediated by aldehyde oxidase and, to a lesser extent, by the cytochrome

P450 enzyme CYP3A4.[3][4]

The major circulating metabolites of ziprasidone have been identified as:

Benzisothiazole (BITP) sulphoxide

BITP-sulphone

Ziprasidone sulphoxide

S-methyl-dihydroziprasidone[5][6]

These major metabolites have been found to have significantly lower affinity for dopamine D2

and serotonin 5HT2A receptors compared to ziprasidone, suggesting they are unlikely to
contribute to the therapeutic effects of the drug.[2]

The following diagram illustrates the main metabolic pathways of ziprasidone.
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Figure 1: Simplified metabolic pathways of ziprasidone.

Toxicological Profile of Ziprasidone

Given the absence of data for 3-Oxo-ziprasidone, the toxicological profile of the parent

compound, ziprasidone, is presented below. This information provides a framework for potential

toxicological endpoints that could be relevant for its metabolites.
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In cases of overdose, the most commonly reported adverse effects of ziprasidone include
drowsiness, tachycardia (rapid heart rate), and extrapyramidal symptoms.[7][8] While
Ziprasidone has been associated with QTc interval prolongation at therapeutic doses, clinically
significant prolongation is infrequent in overdose situations.[7][9]

Ziprasidone has been evaluated for its genotoxic potential in a battery of in vitro and in vivo
assays. While some in vitro assays showed positive results for gene mutation and
chromosomal aberrations, in vivo studies in animals did not indicate a genotoxic risk.[10] Long-
term carcinogenicity studies in rats and mice have not shown evidence of a carcinogenic
potential.[11]

Animal studies have indicated developmental toxicity, including potential teratogenic effects at
doses similar to human therapeutic doses.[10] There is limited data on the use of ziprasidone in
pregnant women, and it should be used during pregnancy only if the potential benefit justifies
the potential risk to the fetus.[12]

o Cardiovascular Effects: Ziprasidone is known to cause a dose-related prolongation of the
QTc interval, which can increase the risk of a serious heart rhythm abnormality called
Torsades de Pointes.[7][12][13] It is contraindicated in patients with a known history of QT
prolongation and in combination with other drugs that prolong the QTc interval.[12][14]

o DRESS Syndrome: In rare cases, ziprasidone has been associated with Drug Reaction with
Eosinophilia and Systemic Symptoms (DRESS), a severe and potentially life-threatening
skin reaction.[15]

o Neuroleptic Malignant Syndrome (NMS): Like other antipsychotic drugs, ziprasidone carries
a risk of NMS, a rare but serious neurological condition.

o Metabolic Effects: Compared to some other atypical antipsychotics, ziprasidone is
associated with a lower risk of weight gain and adverse metabolic effects such as
hyperglycemia and dyslipidemia.[16]

Experimental Protocols

As no specific toxicological studies for 3-Oxo-ziprasidone have been identified, it is not possible
to provide detailed experimental protocols. For the parent compound, ziprasidone, standard
methodologies for assessing acute toxicity, genotoxicity (e.g., Ames test, in vitro chromosomal
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aberration assay, in vivo micronucleus test), carcinogenicity (long-term rodent bioassays), and
reproductive toxicity were likely followed as per international guidelines (e.g., OECD, ICH).

Conclusion

There is a significant gap in the publicly available scientific literature regarding the toxicological
profile of 3-Oxo-ziprasidone. While its existence as a chemical entity is confirmed, its role as a
metabolite and its potential toxicity remain uncharacterized. The information provided on the
metabolism and toxicology of the parent drug, ziprasidone, offers a broad overview of the
potential areas of concern for any of its metabolites. However, it is crucial to emphasize that
these findings cannot be directly extrapolated to 3-Oxo-ziprasidone. Further research is
necessary to elucidate the specific toxicological properties of this compound. Researchers,
scientists, and drug development professionals should be aware of this data gap when
evaluating the overall safety profile of ziprasidone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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